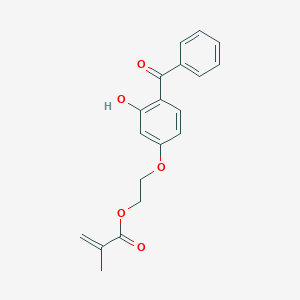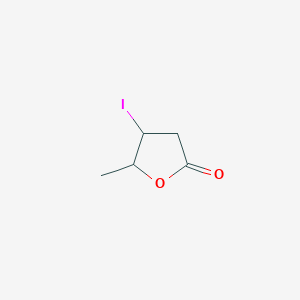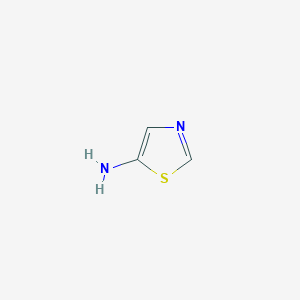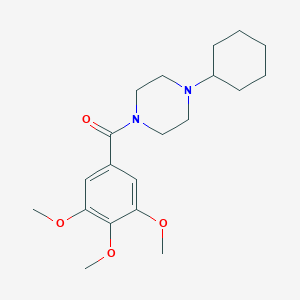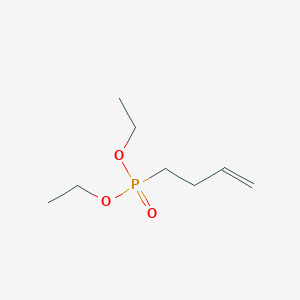
Diethyl 3-butenylphosphonate
Vue d'ensemble
Description
Diethyl 3-butenylphosphonate is a useful research compound. Its molecular formula is C8H17O3P and its molecular weight is 192.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
Diethyl 3-butenylphosphonate derivatives have been studied for their application in corrosion inhibition. For instance, diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, a related compound, demonstrated significant inhibition efficiency for mild steel corrosion in hydrochloric acid, useful in industrial pickling processes. The study combined experimental methods and theoretical approaches, including weight loss measurements, potentiodynamic polarization, scanning electron microscopy, and quantum chemical calculations (Gupta et al., 2017).
Synthesis of Novel Compounds
This compound is used as a starting material in the synthesis of various novel compounds. For instance, its application in the synthesis of alpha-halogenated analogues of 3-(acetylhydroxyamino)propylphosphonic acid demonstrated potential antimalarial effects in vitro and in vivo, suggesting its role in pharmaceutical research (Verbrugghen et al., 2010).
Organic Synthesis and Polymerization
In organic chemistry, this compound is utilized in various synthesis reactions. It is involved in the preparation and use in the synthesis of alkynes, as demonstrated in the preparation of (4-methoxyphenyl)ethyne (Marinetti & Savignac, 2003). Moreover, its derivatives have been explored in the synthesis of poly(vinylphosphonate)s via group transfer polymerization, indicating its potential in the development of high-molecular-weight polymers (Salzinger et al., 2011).
Chemical Structure Analysis
This compound's structure has been analyzed for its potential in various applications. For example, studies on diethyl (1-hydroxy-2-butynyl)phosphonate, a related compound, revealed insights into its intermolecular and intramolecular hydrogen bonding, indicating its relevance in structural chemistry (Sanders et al., 1996).
Biomedical Research
The compound and its analogues have been explored for their biomedical applications. For instance, asymmetric synthesis of diethyl (R)-(−)-(1-amino-3-methylbutyl)phosphonate, a derivative, highlights its potential in pharmaceutical chemistry (Smith et al., 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
Diethyl 3-butenylphosphonate is a chemical compound used as a reactant in various chemical reactions
Mode of Action
It is known to be a reactant in several chemical reactions, including gold-catalyzed diels-alder reactions , intermolecular metal-catalyzed carbenoid cyclopropanations , and chemoenzymatic synthesis of phosphic derivatives of carbohydrates .
Biochemical Pathways
It is used in the synthesis of various compounds, indicating its involvement in multiple biochemical pathways .
Result of Action
It is known to be a reactant in the synthesis of various compounds .
Action Environment
It is known that the compound has a boiling point of 55 °c/055 mmHg and a density of 1005 g/mL at 25 °C .
Propriétés
IUPAC Name |
4-diethoxyphosphorylbut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O3P/c1-4-7-8-12(9,10-5-2)11-6-3/h4H,1,5-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDGAPYPOAQVLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC=C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451247 | |
| Record name | Diethyl 3-butenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15916-48-0 | |
| Record name | Diethyl 3-butenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 3-butenylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

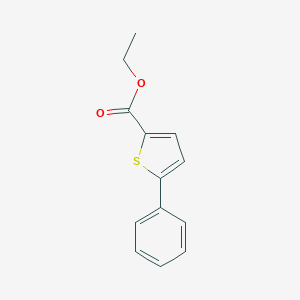

![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)



